molecular formula C11H18ClNO3 B2860423 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide CAS No. 2411193-34-3

2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide

Cat. No. B2860423
CAS RN: 2411193-34-3
M. Wt: 247.72
InChI Key: PNZVBFZHLNMYBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in scientific research as it exhibits unique biochemical and physiological effects. The purpose of 4]octan-1-yl)acetamide.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the major inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many clinically used drugs. By modulating GABA receptors, 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide is able to enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has been shown to exhibit unique biochemical and physiological effects. It has been demonstrated to increase the activity of GABA receptors, leading to an increase in the inhibitory effects of GABA. Additionally, this compound has been shown to decrease the release of glutamate, a major excitatory neurotransmitter in the central nervous system. Finally, 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its potent anticonvulsant and analgesic properties, which make it a useful tool for studying the mechanisms underlying these conditions. Additionally, this compound has been shown to exhibit a high degree of selectivity for GABA receptors, making it a useful tool for studying the effects of GABA modulation on neuronal activity. However, one limitation of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neuronal activity. Finally, the development of more water-soluble derivatives of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide could lead to improved experimental tools for studying the effects of GABA modulation on neuronal activity.

Synthesis Methods

The synthesis of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide involves a multi-step reaction process. The starting material for this synthesis is 3-ethoxy-5-hydroxymethylspiro[3.4]octane, which is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(3-ethoxy-5-hydroxymethylspiro[3.4]octan-1-yl)acetamide. This intermediate product is then further reacted with a base and a dehydrating agent to yield the final product, 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide.

Scientific Research Applications

2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent anticonvulsant and analgesic properties in animal models. Additionally, this compound has shown promising results in the treatment of neuropathic pain and anxiety disorders. Furthermore, 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has been investigated for its potential as a scaffold for the development of novel drugs targeting GABA receptors.

properties

IUPAC Name

2-chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-2-15-9-6-8(13-10(14)7-12)11(9)4-3-5-16-11/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZVBFZHLNMYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCO2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide

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